

Spectroscopic Data Guide: 2-(2-Furyl)benzotrile

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Compound of Interest

Compound Name: 2-(2-Furyl)benzotrile

CAS No.: 155395-45-2

Cat. No.: B130420

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Chemical Identity & Significance

2-(2-Furyl)benzotrile represents a classic "ortho-linked" biaryl system where an electron-deficient benzotrile ring is coupled to an electron-rich furan moiety. This electronic push-pull system creates distinct spectroscopic signatures useful for reaction monitoring and structural validation.

- IUPAC Name: 2-(Furan-2-yl)benzotrile[1]
- CAS Number: 155395-45-2[1][2][3]
- Molecular Formula: C
H
NO[1]
- Molecular Weight: 169.18 g/mol [1][4]
- Physical State: Viscous oil or low-melting solid (dependent on purity).

Synthesis & Preparation Context

To accurately interpret the spectra, one must understand the synthesis origin. This compound is typically generated via a Suzuki-Miyaura Cross-Coupling reaction.[5]

Reaction Pathway: 2-Bromobenzonitrile + 2-Furylboronic acid

2-(2-Furyl)benzonitrile

Implication for Spectroscopy:

- Trace Impurities: Look for signals of 2-bromobenzonitrile (starting material) and biphenyl derivatives (homocoupling) in the baseline of the NMR.
- Solvent Residuals: Common solvents like Toluene or 1,4-Dioxane may appear if drying is incomplete.

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the functional group transformation (retention of nitrile, incorporation of furan).

Functional Group	Wavenumber (cm)	Vibrational Mode	Diagnostic Note
Nitrile (-C≡N)	2220 - 2230	Stretching	Sharp, distinct peak. Key indicator of the benzonitrile core.[1][6]
Furan Ring	3100 - 3150	C-H Stretch	Weak, above 3000 cm (heteroaromatic).
Aromatic Ring	1580 - 1600	C=C Stretch	Multiple bands indicating conjugation between rings.
C-O-C (Furan)	1000 - 1050	Stretching	Characteristic ether linkage of the furan ring.

B. Mass Spectrometry (MS)

- Ionization Method: EI (Electron Impact) or ESI+ (Electrospray).
- Molecular Ion (): m/z 169.1
- Base Peak: Often the molecular ion due to the stability of the biaryl system.
- Fragmentation Pattern:
 - m/z 140: Loss of CHO (furan ring degradation) or loss of HCN.
 - m/z 115: Loss of the furan ring or fragmentation to a fluorenyl-type cation.

C. Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive proof of the ortho substitution pattern.

H NMR (400 MHz, CDCl₃)

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Note: Chemical shifts are representative of the biaryl system in chloroform-d.

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
H-6 (Benzene)	7.75 - 7.80	Doublet (d)	1H		Ortho to -CN (Deshielded by anisotropy).
H-3 (Benzene)	7.60 - 7.65	Doublet (d)	1H		Ortho to Furan ring.
H-5' (Furan)	7.55 - 7.58	Doublet (d)	1H		Alpha to Oxygen (Most deshielded furan proton).
H-4, H-5 (Benzene)	7.30 - 7.50	Multiplet (m)	2H	-	Meta/Para protons, overlapping.
H-3' (Furan)	6.90 - 7.00	Doublet (d)	1H		Beta to Oxygen, adjacent to benzene.
H-4' (Furan)	6.50 - 6.55	dd	1H		Beta to Oxygen, furthest from benzene.

C NMR (100 MHz, CDCl₃)

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Key diagnostic peaks:

- Nitrile Carbon:
118.5 ppm (Characteristic weak intensity).
- Furan C-2 (Ipsso):
150.2 ppm (Attached to benzene).
- Furan C-5 (Alpha):
143.5 ppm (Next to Oxygen).
- Benzene C-1 (Ipsso to CN):
110.0 ppm (Shielded by ortho-effect).

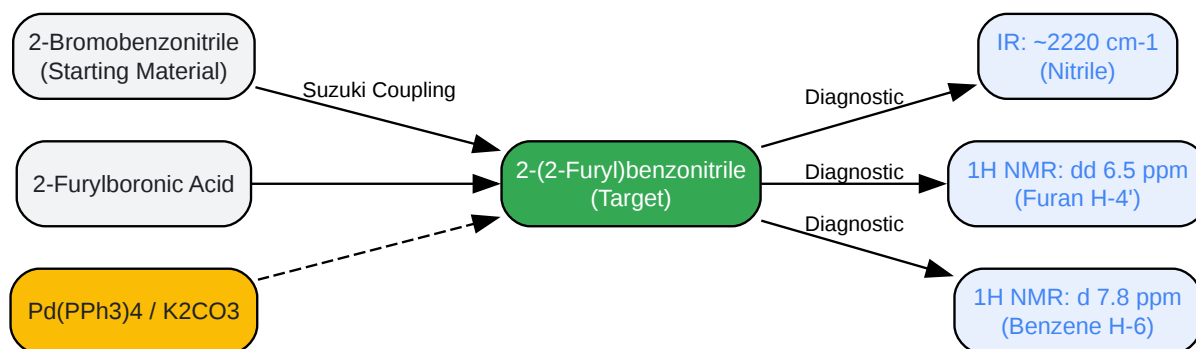
Experimental Protocol: Isolation for Spectroscopy

To obtain a sample pure enough for the data above, follow this purification workflow.

- Work-up: Dilute the Suzuki reaction mixture with Ethyl Acetate (EtOAc) and wash with water () and Brine ().
- Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purification: Perform Flash Column Chromatography.
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Mobile Phase: Hexanes:Ethyl Acetate (95:5 gradient to 90:10).

- Note: The product is less polar than the starting nitrile but more polar than non-polar biaryls.
- Sample Prep: Dissolve ~10 mg of the isolated oil/solid in 0.6 mL CDCl₃ for NMR.

Visualization of Structural Logic



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Caption: Synthesis pathway and diagnostic spectroscopic markers for **2-(2-Furyl)benzonitrile**.

References

- Synthesis & Methodology
 - Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link](#)
 - Note: This foundational text establishes the protocol used to synthesize CAS 155395-45-2.
- Compound Data Verification
 - PubChem Compound Summary for CID 10461609 (**2-(2-Furyl)benzonitrile**). [Link](#)
 - Fisher Scientific / Maybridge Catalog Data (CAS 155395-45-2). [Link](#)

- Spectroscopic Principles: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. (Standard reference for biaryl shift prediction).

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Sources

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